(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid
CAS No.: 156130-41-5
Cat. No.: VC0517283
Molecular Formula: C23H29NO3
Molecular Weight: 367.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156130-41-5 |
|---|---|
| Molecular Formula | C23H29NO3 |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1 |
| Standard InChI Key | KSBSLJKYJXTATP-WCAVRKLYSA-N |
| Isomeric SMILES | C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)O |
| SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
| Canonical SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Configuration
The compound’s structure features a piperidine core substituted with a 3-hydroxyphenyl group at the 4-position, alongside two methyl groups at the 3- and 4-positions. The propanoic acid side chain is appended with a benzyl group at the (S)-configured α-carbon. This stereochemistry is crucial for its binding affinity and selectivity toward μ-opioid receptors . The IUPAC name, (2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid, reflects its chiral centers at the piperidine and propanoic acid moieties .
Physicochemical Characteristics
Key properties include:
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Solubility: Soluble in dimethyl sulfoxide (DMSO) but poorly soluble in aqueous solutions .
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Stability: Stable under dry, dark storage conditions at 0–4°C (short-term) or –20°C (long-term) .
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Lipophilicity: A calculated partition coefficient (clogD at pH 7.4) of 0.7 balances membrane permeability and metabolic stability .
Table 1: Physicochemical and Structural Data
Synthesis and Metabolic Pathways
Synthetic Routes
ADL 08-0011 is primarily derived via hydrolysis of alvimopan, a prodrug, by intestinal microflora. The process involves cleavage of the amide bond in alvimopan to yield the active carboxylic acid metabolite . While detailed synthetic protocols are proprietary, key steps include:
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Reductive Amination: Formation of the piperidine core using 1,3-dimethyl-4-piperidinone intermediates .
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Stereoselective Alkylation: Introduction of the benzyl and hydroxyphenyl groups under controlled conditions to preserve chiral integrity .
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Carboxylic Acid Formation: Hydrolysis of ester or amide precursors to yield the final propanoic acid derivative .
Metabolic Activation
In vivo, alvimopan undergoes hydrolysis in the gastrointestinal tract, mediated by bacterial enzymes, to release ADL 08-0011. This metabolite exhibits negligible systemic absorption, confining its activity to peripheral μ-opioid receptors in the gut .
Pharmacological Profile
μ-Opioid Receptor Antagonism
ADL 08-0011 acts as a competitive antagonist at μ-opioid receptors, with high affinity (pKi = 9.5) and selectivity over δ- and κ-opioid receptors (pKi = 7.8 and 7.6, respectively) . Its peripherally restricted action is attributed to:
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Low Blood-Brain Barrier Penetration: Polar carboxylic acid group limits CNS access .
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High Protein Binding: >90% plasma protein binding reduces free drug availability .
Table 2: Comparative Pharmacological Data of Opioid Antagonists
Functional Activity in Gastrointestinal Models
In murine models, ADL 08-0011 reversed opioid-induced delays in intestinal transit (ID50 = 0.064 mg/kg) and gastric emptying (ID50 = 0.027 mg/kg) with minimal CNS effects . Its peripheral selectivity index (17 for intestinal transit) surpasses naltrexone (1.4) and matches alvimopan (>33) .
Clinical Applications and Therapeutic Implications
Management of Opioid-Induced Bowel Dysfunction (OIBD)
ADL 08-0011’s primary application lies in counteracting constipation and postoperative ileus without reversing opioid analgesia. Clinical studies demonstrate:
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Efficacy: Restored bowel motility in 85% of patients within 48 hours .
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Safety: No opioid withdrawal symptoms or analgesic interference due to peripheral restriction .
Pharmacokinetic-Pharmacodynamic Relationships
Steady-state trough concentrations of ADL 08-0011 correlate with alanine aminotransferase (ALT) elevations, suggesting an exposure-toxicity relationship. Dose reductions by 200–400 mg decrease AUC by 12.5–25%, mitigating hepatotoxicity risks .
Pharmacokinetics and Drug-Drug Interactions
Absorption and Distribution
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Bioavailability: Limited to <5% due to rapid hydrolysis and poor absorption .
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Half-Life: 3.7 hours in humans, supporting twice-daily dosing .
Metabolism and Excretion
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Hepatic Metabolism: Minimal CYP3A4 involvement; primarily excreted unchanged in feces .
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Drug Interactions: Weak inhibition of CYP3A4 and CYP2D6 necessitates caution with narrow-therapeutic-index drugs .
Table 3: Key Pharmacokinetic Parameters
Future Directions and Research Opportunities
Dose Optimization
Given the exposure-response disconnect in efficacy, personalized dosing based on pharmacogenetic markers (e.g., UGT1A1 polymorphisms) may enhance safety .
Expanded Indications
Preclinical data suggest potential in chemotherapy-induced nausea and inflammatory bowel disease, warranting Phase II trials .
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